molecular formula C19H22F3NO3 B15201430 tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B15201430
M. Wt: 369.4 g/mol
InChI Key: LELDPFJFUXWPGF-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure The presence of a trifluoromethyl group and a tert-butyl ester moiety makes it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22F3NO3

Molecular Weight

369.4 g/mol

IUPAC Name

tert-butyl 3-oxo-5-(trifluoromethyl)spiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C19H22F3NO3/c1-17(2,3)26-16(25)23-8-6-18(7-9-23)11-12-4-5-13(19(20,21)22)10-14(12)15(18)24/h4-5,10H,6-9,11H2,1-3H3

InChI Key

LELDPFJFUXWPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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